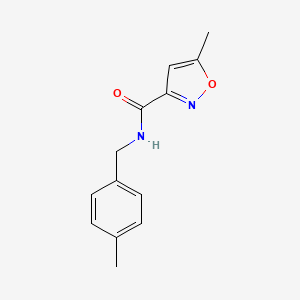
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea, also known as FBMT, is a synthetic compound that belongs to the class of thiourea derivatives. It has gained significant attention from the scientific community due to its potential therapeutic applications in various fields, including cancer treatment, neuroprotection, and anti-inflammatory therapy. In
作用机制
The exact mechanism of action of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea is not fully understood. However, studies have suggested that N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea exerts its anti-cancer effects by inhibiting the Akt/mTOR signaling pathway, which is involved in cell growth and proliferation. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also induces cell cycle arrest and apoptosis by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. In Parkinson's disease, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea protects dopaminergic neurons by reducing oxidative stress and inflammation. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also inhibits the activation of microglia, which are involved in neuroinflammation.
Biochemical and Physiological Effects:
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In breast cancer cells, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea inhibits cell growth and proliferation by inducing cell cycle arrest and apoptosis. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also reduces the expression of cyclin D1 and cyclin-dependent kinase 4 (CDK4), which are involved in cell cycle progression. In Parkinson's disease, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea protects dopaminergic neurons by reducing oxidative stress and inflammation. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea also increases the expression of brain-derived neurotrophic factor (BDNF), which is involved in neuronal survival and plasticity. Additionally, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily synthesized and purified. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has also shown low toxicity in animal models, which makes it a promising candidate for further research. However, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has poor solubility in water, which can limit its use in certain experiments.
未来方向
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has shown promising results in various scientific research applications, and there are several future directions that can be explored. One potential direction is to investigate the potential of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea as a therapeutic agent for other types of cancer. Another direction is to study the potential of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea as a neuroprotective agent in other neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research can be conducted to elucidate the mechanism of action of N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea and to design experiments that target specific pathways.
合成方法
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea can be synthesized using a two-step reaction process. In the first step, 4-fluorobenzylamine is reacted with potassium thiocyanate in the presence of ethanol to form 4-fluorobenzylthiocyanate. In the second step, 4-fluorobenzylthiocyanate is reacted with 3-methoxyaniline in the presence of triethylamine to form N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea.
科学研究应用
N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has shown promising results in various scientific research applications. It has been studied for its potential anti-cancer effects, particularly in breast cancer cells. Studies have shown that N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea inhibits the growth and proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has also been studied for its potential neuroprotective effects in Parkinson's disease. In animal models, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has been shown to protect dopaminergic neurons from degeneration and improve motor function. Additionally, N-(4-fluorobenzyl)-N'-(3-methoxyphenyl)thiourea has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
属性
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2OS/c1-19-14-4-2-3-13(9-14)18-15(20)17-10-11-5-7-12(16)8-6-11/h2-9H,10H2,1H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHKWCWVXKXUEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47200513 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(3-bromophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5820943.png)

![3-(2-furylmethyl)-4-imino-1,6,6-trimethyl-1,3,4,5,6,8-hexahydro-2H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-one](/img/structure/B5820979.png)

![N-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5820985.png)




![{2-[(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5821020.png)


![2-[2-amino-5-(4-morpholinyl)phenyl]-4-methyl-1(2H)-phthalazinone](/img/structure/B5821033.png)